molecular formula C30H26F2N2O2S B303818 N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

カタログ番号 B303818
分子量: 516.6 g/mol
InChIキー: PTJFSOIDZBPRGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first identified as a potential anticancer agent in the early 1990s and has since been the subject of numerous studies.

作用機序

DMXAA works by activating the innate immune system, leading to the production of cytokines and other immune mediators. This immune response leads to the destruction of the tumor vasculature and the subsequent death of the tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are important mediators of the immune response. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells.

実験室実験の利点と制限

One advantage of DMXAA is that it has been shown to have anti-tumor activity in a variety of preclinical models. This makes it a promising candidate for further study in clinical trials. However, DMXAA has also been shown to have a number of limitations. For example, it has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, DMXAA has been shown to have limited efficacy in some tumor types.

将来の方向性

There are a number of future directions for the study of DMXAA. One area of interest is the development of combination therapies that incorporate DMXAA with other anticancer agents. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research into the development of new analogs of DMXAA that may have improved efficacy and safety profiles.

合成法

DMXAA can be synthesized using a variety of methods, but one of the most common is the reaction of 2,4-difluoroaniline with 4-methylthiophenol in the presence of a palladium catalyst. The resulting intermediate is then reacted with a mixture of phenylacetonitrile and cyclohexanone to produce DMXAA.

科学的研究の応用

DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of preclinical models, including lung, breast, and colon cancers. DMXAA works by targeting the tumor vasculature, leading to the destruction of the blood vessels that supply the tumor with nutrients and oxygen.

特性

製品名

N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C30H26F2N2O2S

分子量

516.6 g/mol

IUPAC名

N-(2,4-difluorophenyl)-2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C30H26F2N2O2S/c1-17-27(30(36)34-24-13-10-21(31)16-23(24)32)28(19-8-11-22(37-2)12-9-19)29-25(33-17)14-20(15-26(29)35)18-6-4-3-5-7-18/h3-13,16,20,28,33H,14-15H2,1-2H3,(H,34,36)

InChIキー

PTJFSOIDZBPRGK-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC)C(=O)NC5=C(C=C(C=C5)F)F

正規SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC)C(=O)NC5=C(C=C(C=C5)F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。